1,3-Dihydrospiro[indene-2,4'-piperidine] hcl
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Overview
Description
1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C13H18ClN. It is characterized by a spirocyclic structure, which includes an indene and a piperidine ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the spirocyclization process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature .
Industrial Production Methods
On an industrial scale, the production of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrospiro[indene-2,4’-piperidine]-3-one hydrochloride: This compound has a similar spirocyclic structure but includes a ketone group.
2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride: Another related compound with a different substitution pattern on the indene ring.
Uniqueness
1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
1,3-Dihydrospiro[indene-2,4'-piperidine] HCl (CAS No. 185525-52-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a spirocyclic arrangement that may contribute to its biological activity. The presence of both indene and piperidine moieties suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. A study demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Table 1: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 10 | Induction of apoptosis |
A549 (Lung) | 15 | Inhibition of cell cycle progression |
HeLa (Cervical) | 12 | Activation of caspase pathways |
Neuroprotective Effects
In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of antioxidant response elements and reduction of reactive oxygen species (ROS).
Case Study: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of the compound significantly reduced cognitive decline in models of Alzheimer's disease. Behavioral tests showed improvements in memory retention and learning capabilities.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways.
Proposed Mechanisms:
- Receptor Modulation: Potential interaction with neurotransmitter receptors.
- Enzyme Inhibition: Inhibition of kinases or phosphatases involved in cell survival pathways.
- Antioxidant Activity: Scavenging free radicals and enhancing cellular defense mechanisms.
Research Findings
Several studies have highlighted the compound's potential as a lead in drug development:
- Antitumor Activity: A systematic evaluation revealed that modifications to the structure can enhance potency against specific cancer types.
- Neuroprotective Studies: Evidence from both in vitro and in vivo studies supports its role in protecting neuronal integrity under stress conditions.
- Pharmacokinetics: Initial pharmacokinetic studies suggest favorable absorption and distribution profiles.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13;/h1-4,14H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSPOIENDHMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185525-52-4 |
Source
|
Record name | 1,3-dihydrospiro[indene-2,4'-piperidine] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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